N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Description
N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a 1,4-diazaspiro[4.5]deca-1,3-diene core substituted with a thiophen-2-yl group at position 3 and a thioacetamide side chain linked to a 3-chloro-4-fluorophenyl moiety. Its structural complexity arises from the spirocyclic system, which imposes conformational constraints, and the electron-rich thiophene ring, which may enhance π-π interactions in biological targets.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3OS2/c21-14-11-13(6-7-15(14)22)23-17(26)12-28-19-18(16-5-4-10-27-16)24-20(25-19)8-2-1-3-9-20/h4-7,10-11H,1-3,8-9,12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRWJWBUQAGUHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes its structural characteristics, biological activities, and relevant research findings.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 303.78 g/mol |
| Molecular Formula | C₁₃H₁₃ClF₂N₃OS |
| LogP | 4.86 |
| Polar Surface Area | 26.48 Ų |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Recent studies have indicated that compounds containing the 3-chloro-4-fluorophenyl moiety exhibit significant antimicrobial properties. For instance, a screening assay demonstrated that derivatives of this compound showed inhibitory effects against various bacterial strains, with IC50 values ranging from low micromolar to sub-micromolar concentrations .
Cytotoxicity and Antitumor Activity
Research has evaluated the cytotoxic effects of this compound against cancer cell lines. In vitro assays revealed that the compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular signaling pathways. Specifically, it has been shown to inhibit tyrosinase activity, which is crucial for melanin biosynthesis. This inhibition could have implications for skin-related conditions and cosmetic applications .
Study 1: Inhibition of Tyrosinase
A study aimed at identifying tyrosinase inhibitors revealed that modifications to the phenyl ring significantly enhanced inhibitory potency. Compounds similar to this compound demonstrated IC50 values as low as 2.96 μM, indicating strong potential for therapeutic applications in hyperpigmentation disorders .
Study 2: Antimicrobial Screening
In a comprehensive antimicrobial screening, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited bactericidal activity with minimum inhibitory concentration (MIC) values ranging from 8 to 64 μg/mL against Staphylococcus aureus and Escherichia coli .
Comparison with Similar Compounds
N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.6]undec-1-en-4-yl)acetamide
- Key Differences :
- The spiro ring system is expanded to 1,4-diazaspiro[4.6]undec-1-en (vs. [4.5]deca-1,3-diene in the target compound).
- A phenyl group replaces the thiophen-2-yl substituent at position 3.
- Implications: The larger spiro ring ([4.6] vs. The phenyl group lacks the sulfur atom present in thiophene, reducing polarizability and electronic interactions .
3-(4-Chlorophenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone
- Key Differences: Replaces the diazaspiro core with a quinazolinone ring. Substituted with a 4-chlorophenyl group and a naphthylmethylthio side chain.
- Implications: Quinazolinones are known for kinase inhibition (e.g., EGFR), suggesting divergent biological targets compared to diazaspiro systems. The naphthyl group increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Thiophene-Containing Acetamides
N-(3-acetyl-2-thienyl)-2-bromoacetamide
- Key Differences :
- Simplified structure lacking the spirocyclic system and chloro-fluorophenyl group.
- Contains a bromoacetamide moiety instead of a thioacetamide linker.
- The absence of a spiro system reduces structural rigidity, limiting target specificity .
Chloro-Fluorophenyl Derivatives
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Key Differences :
- Replaces the diazaspiro-thiophene system with a pyrazolone ring .
- Features a 3,4-dichlorophenyl group instead of 3-chloro-4-fluorophenyl.
- Implications: Pyrazolone derivatives exhibit anti-inflammatory and analgesic activities, indicating different therapeutic applications.
Structural and Functional Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
